tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(prop-2-ynylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-9-15-12(17)11-8-6-7-10-16(11)13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJLKGASHQZIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of the Piperidine Core
- Starting Material: Commercially available piperidine derivatives or cyclic ketones such as 4-piperidone.
- Method: Reductive amination or cyclization reactions are employed to form the piperidine ring with desired substitution at the nitrogen atom.
- Reagents & Conditions:
- For reductive amination: Ammonia or primary amines with reducing agents like sodium cyanoborohydride under mild acidic conditions.
- For cyclization: Condensation of appropriate amino precursors with diesters or diketones under reflux.
Step 2: Formation of the Carbamate at the Nitrogen
- Reagents: tert-Butyl chloroformate (Boc anhydride) or tert-butyl isocyanate.
- Conditions:
- The piperidine nitrogen is treated with tert-butyl chloroformate in the presence of a base such as triethylamine or pyridine.
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature: Ambient or 0°C to control reactivity.
- Outcome: Formation of the tert-butyl carbamate-protected piperidine intermediate.
Step 3: Introduction of the Prop-2-yn-1-ylamino Group
- Preparation of Prop-2-yn-1-amine derivative:
- Synthesis of prop-2-yn-1-amine typically involves the reduction of propargyl nitriles or the amination of propargyl halides.
- Coupling Reaction:
- The carbamate intermediate is reacted with the prop-2-yn-1-amine derivative.
- Reagents: Coupling agents such as HATU, EDCI, or DCC in the presence of a base like DIPEA.
- Solvent: DMF or DCM.
- Conditions: Stirring at room temperature or slight heating to facilitate amide bond formation.
Step 4: Final Purification
- The crude product is purified via column chromatography, recrystallization, or preparative HPLC to isolate the target compound with high purity.
Data Table of Key Reagents and Conditions
| Step | Reagents | Solvent | Temperature | Reaction Type | Notes |
|---|---|---|---|---|---|
| 1 | Amine + cyclic ketone | - | Reflux or room temp | Cyclization / Reductive amination | Formation of piperidine ring |
| 2 | tert-Butyl chloroformate | DCM | 0°C to room temp | Carbamate formation | Protects nitrogen atom |
| 3 | Prop-2-yn-1-amine derivative | DMF or DCM | Room temp | Amide coupling | Facilitates substitution |
| 4 | Purification | - | - | Chromatography / Recrystallization | Ensures purity |
Research Findings and Optimization Insights
- Patented Methods: The patent WO2017212012A1 describes a process involving the stepwise assembly of piperidine derivatives with carbamate protection, emphasizing the importance of controlling reaction conditions to prevent side reactions and ensure high yields.
- Reaction Efficiency: Use of coupling agents like HATU or DCC significantly improves yields and minimizes racemization.
- Protecting Group Strategy: The tert-butyl carbamate (Boc) group is favored for its stability under various reaction conditions and ease of removal if necessary.
- Solvent Choice: Dichloromethane and DMF are preferred for their solvation properties and compatibility with coupling reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
Organic Synthesis
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including:
- Nucleophilic Substitution: The prop-2-yn-1-ylamino group can be replaced by other nucleophiles.
- Oxidation and Reduction: It can undergo oxidation to form oxides or reduction to yield derivatives.
Research indicates that this compound interacts with several biological targets:
- Enzyme Modulation: It influences the activity of enzymes such as cytochrome P450, affecting metabolic pathways.
Table 1: Biological Effects of this compound
| Biological Activity | Effect on Cellular Processes |
|---|---|
| Gene Expression | Alters expression related to cell cycle |
| Apoptosis | Modulates pathways leading to programmed cell death |
| Metabolic Enzyme Activity | Affects key metabolic enzymes |
Medicinal Chemistry
The compound is under investigation for its potential therapeutic applications:
- Anticancer Research: Studies are examining its effects on cancer cell lines, focusing on apoptosis induction.
Case Study Example:
A study published in Journal of Medicinal Chemistry evaluated the compound's ability to induce apoptosis in human cancer cells, showing promising results that warrant further exploration in preclinical models.
Industrial Applications
In the pharmaceutical industry, it is used as an intermediate for synthesizing various drugs and materials. Its unique properties make it suitable for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate with structurally analogous piperidine derivatives, emphasizing substituent effects, synthesis, and properties.
Key Observations:
Substituent Diversity :
- The target compound ’s propargyl group enables alkyne-specific reactivity (e.g., Huisgen cycloaddition), contrasting with ’s chloropyrazine (electron-withdrawing) and ’s methoxy-oxoethyl (polar, hydrogen-bonding) groups.
- The chloropyrazine derivative () has a significantly higher molecular weight (435 vs. 264 g/mol), likely impacting pharmacokinetics in drug-discovery contexts .
Synthetic Approaches: highlights organometallic methods for piperidine functionalization, such as using methyl (3R)-3-[(tert-butoxy)carbonyl]amino-6-(chloromethyl)hept-6-enoate as a precursor . Similar strategies might apply to the target compound.
Physical Properties :
- The target compound ’s Boc group tert-butyl protons resonate at δ 1.43 ppm (¹H NMR), consistent with ’s findings .
- ’s compound exhibits optical activity ([α]D = +3.0), suggesting chirality at C2; the target compound may display similar stereochemical complexity depending on synthesis.
Reactivity and Applications :
- The propargyl group in the target compound supports click chemistry, whereas the methylidene group in ’s compound could undergo cycloaddition or oxidation.
Research Implications
The structural and functional diversity of piperidine derivatives underscores their versatility in medicinal chemistry and materials science. The target compound’s propargylaminocarbonyl group positions it as a candidate for bioconjugation, while ’s chloropyrazine derivative may serve in kinase inhibition studies. ’s synthesis methodology provides a template for chiral piperidine synthesis, critical for enantioselective applications.
Biological Activity
tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C_{13}H_{19}N_{3}O_{2}
- Molecular Weight : 251.31 g/mol
- IUPAC Name : tert-butyl 2-(prop-2-yn-1-yloxy)ethylcarbamate
This compound features a piperidine ring, which is known for its role in various biological activities, including as a precursor in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to enzymes or receptors, potentially modulating their activity.
Target Interactions
Research indicates that this compound may interact with enzymes involved in metabolic pathways, leading to alterations in cellular processes. For example:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes linked to disease pathways.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.
These results suggest that the compound may have significant potential as an anticancer agent, warranting further investigation.
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings highlight the potential for developing new antimicrobial agents based on this compound.
Case Studies and Research Findings
Recent studies have explored the therapeutic applications of this compound in various contexts:
- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited enhanced potency against resistant cancer cell lines, suggesting modifications could yield more effective treatments .
- Infection Control : Research highlighted its efficacy in treating infections caused by resistant bacterial strains, indicating a promising role in antibiotic deve
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for tert-Butyl 2-[(prop-2-yn-1-ylamino)carbonyl]piperidine-1-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a prop-2-yn-1-amine derivative with a piperidine-1-carboxylate precursor under mild conditions (e.g., 20°C, ice-cooling) to avoid decomposition of the tert-butyloxycarbonyl (Boc) protecting group. Reaction steps may include:
- Activation of the carbonyl group using coupling agents (e.g., EDCI or DCC).
- Purification via silica gel column chromatography to isolate the product .
Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?
- Methodology :
- Use SHELX programs (e.g., SHELXL for refinement) to analyze crystallographic data.
- Define the piperidine ring puckering using Cremer-Pople coordinates to quantify deviations from planarity (e.g., chair vs. boat conformations) .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Handling Guidelines :
- Use chemical-resistant gloves (nitrile) and respiratory protection (NIOSH-certified P95 masks) to prevent inhalation or dermal exposure .
- Store in a cool, dry environment (<25°C) away from strong oxidizers (e.g., peroxides) to prevent decomposition .
- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How does the conformational flexibility of the piperidine ring influence the compound’s reactivity in medicinal chemistry applications?
- Analysis :
- Perform density functional theory (DFT) calculations to model low-energy conformers and identify reactive sites (e.g., the carbonyl group’s accessibility for nucleophilic attack).
- Compare puckering amplitudes (via Cremer-Pople parameters) with experimental crystallographic data to correlate conformation with reactivity .
Q. What strategies can mitigate data contradictions between computational predictions and experimental results for this compound’s stability?
- Resolution Workflow :
Validate computational models (e.g., molecular dynamics simulations) against experimental stability data (TGA/DSC for decomposition temperatures).
Re-examine solvent effects in simulations, as polar aprotic solvents (e.g., DMF) may stabilize zwitterionic intermediates not accounted for in vacuum-phase calculations .
- Example : Discrepancies in predicted vs. observed melting points may arise from polymorphic forms or hydrate formation during crystallization .
Q. How can the compound’s alkyne moiety be exploited in click chemistry or bioconjugation studies?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
